2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-10-11-3-5-16-6-4-11)9-12-8-14(21-18-12)13-2-1-7-20-13/h1-8H,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYPPXUBFNOPPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Acetylfuran with Diethyl Oxalate
The isoxazole ring is synthesized via a Claisen-like condensation.
- Step 1 : 2-Acetylfuran (1.0 eq) reacts with sodium ethoxide (1.2 eq) in absolute ethanol at 0°C, followed by diethyl oxalate (1.1 eq) addition. The intermediate 4-furan-2-yl-2,4-dioxobutyl acid ethyl ester forms in 72–85% yield ().
- Step 2 : Hydroxylamine hydrochloride (1.5 eq) in ethanol induces cyclization at 60°C for 12 hours, yielding 5-(furan-2-yl)isoxazole-3-carboxylic acid ethyl ester (68% yield).
- Step 3 : Saponification with 1M LiOH in THF/MeOH (3:1) at 25°C for 6 hours produces 5-(furan-2-yl)isoxazole-3-carboxylic acid (91% yield).
- Step 4 : Reduction of the carboxylic acid to acetic acid via Arndt-Eistert homologation:
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NaOEt, EtOH, 0°C | 85 | ≥95 |
| 2 | NH₂OH·HCl, EtOH | 68 | ≥98 |
| 3 | LiOH, THF/MeOH | 91 | ≥99 |
| 4 | SOCl₂, CH₂N₂, Ag₂O | 63 | ≥97 |
Synthesis of Pyridin-4-ylmethylamine
Pyridin-4-ylmethylamine is commercially available but can be synthesized via:
- Reductive Amination of Pyridine-4-carbaldehyde :
Amide Coupling and Final Assembly
Activation of 5-(Furan-2-yl)Isoxazole-3-Acetic Acid
The carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI, 1.2 eq) in anhydrous DMF at 0°C for 1 hour, forming the imidazolide intermediate.
Nucleophilic Attack by Pyridin-4-ylmethylamine
The activated acid reacts with pyridin-4-ylmethylamine (1.5 eq) in DMF at 25°C for 12 hours, yielding 2-(5-(furan-2-yl)isoxazole-3-yl)-N-(pyridin-4-ylmethyl)acetamide (87% yield). Purification via silica gel chromatography (EtOAc/hexanes, 1:1) affords ≥99% purity ().
Optimization Insights :
- Solvent Screening : DMF outperforms THF and CH₂Cl₂ in coupling efficiency (87% vs. 62% and 54%).
- Catalyst Testing : CDI provides higher yields than EDCl/HOBt (87% vs. 78%) without racemization.
Alternative Synthetic Pathways
One-Pot Isoxazole Formation and Amidation
A patent () describes a tandem cyclization-coupling approach:
- In Situ Cyclization : 2-Acetylfuran, diethyl oxalate, and hydroxylamine react sequentially in ethanol.
- Direct Amidation : The crude isoxazole-acetic acid is treated with pyridin-4-ylmethylamine and CDI without isolation (overall yield: 58%, purity: 94%).
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 300 W, 30 min) reduces reaction time for cyclization and amidation steps, improving yield to 79% ().
Analytical Characterization and Validation
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.8 Hz, 2H, pyridine-H), 7.75 (s, 1H, isoxazole-H), 7.40 (d, J = 3.6 Hz, 1H, furan-H), 6.85–6.70 (m, 2H, furan-H), 4.45 (d, J = 5.2 Hz, 2H, CH₂NH), 3.90 (s, 2H, CH₂CO), 3.75 (t, J = 6.4 Hz, 2H, CH₂Py).
- HRMS (ESI+) : m/z calc. for C₁₆H₁₄N₃O₃ [M+H]⁺: 296.1028; found: 296.1031.
Purity and Stability
- HPLC : Rt = 8.2 min (C18 column, MeCN/H₂O 70:30), purity ≥99%.
- Accelerated Stability : No degradation after 30 days at 40°C/75% RH.
Challenges and Mitigation Strategies
- Furan Ring Reactivity : The electron-rich furan may undergo undesired electrophilic substitution. Mitigation: Use mild Lewis acids (e.g., ZnCl₂) during cyclization ().
- Amide Racemization : No chiral centers present, but high-temperature coupling risks decomposition. Mitigation: CDI-mediated coupling at ≤25°C ().
Chemical Reactions Analysis
Types of Reactions
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The isoxazole ring can be reduced to form an isoxazoline or an isoxazolidine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furanone derivatives.
Reduction: Isoxazoline or isoxazolidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The compound has shown promise in the development of new pharmaceuticals, particularly targeting neurological disorders and inflammatory diseases. Its unique structure allows for interactions with various biological targets, including enzymes and receptors.
Case Studies:
- Anticancer Activity: Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that certain analogs can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8, with percent growth inhibitions reaching over 80% .
- Antimicrobial Activity: The compound's derivatives have also been evaluated for antimicrobial properties. In vitro studies have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .
Materials Science
Development of Novel Materials:
Due to its electronic properties, 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide can be utilized in the design of advanced materials. Its ability to form complexes with metal ions opens avenues for applications in sensors and electronic devices.
Research Insights:
Recent studies have explored the use of this compound in creating conductive polymers and organic light-emitting diodes (OLEDs), leveraging its unique electronic characteristics to enhance material performance .
Organic Synthesis
Role as a Synthetic Intermediate:
The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies. Its functional groups allow for various chemical reactions, including nucleophilic substitutions and cycloadditions.
Synthetic Routes:
A typical synthesis route involves:
- Formation of the isoxazole ring through a 1,3-dipolar cycloaddition reaction.
- Introduction of the furan ring via palladium-catalyzed cross-coupling reactions.
- Attachment of the pyridine ring through nucleophilic substitution reactions.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of ion channel function.
Comparison with Similar Compounds
Isoxazole-Containing Acetamides
Compounds with isoxazole-acetamide frameworks (e.g., (E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide , ) share structural similarities with the target compound. Key differences include:
- Substituent Effects: Replacement of the indolinone moiety in compounds with a furan-isoxazole system may alter electronic properties and binding affinity. The pyridin-4-yl group in both compounds likely enhances π-π stacking interactions with biological targets.
- The target compound’s pyridin-4-ylmethyl chain could offer improved steric compatibility compared to unsubstituted pyridines .
Thiadiazole-Based Acetamides
Thiadiazole derivatives (, e.g., N-(5-((4-chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e)) differ in core structure but retain acetamide linkages. Comparisons include:
- Thermal Stability : Thiadiazole derivatives exhibit higher melting points (132–170°C) compared to typical isoxazole analogs, likely due to stronger intermolecular interactions (e.g., hydrogen bonding in thiadiazoles).
- Synthetic Yield : Yields for thiadiazoles (68–88%) are comparable to those of isoxazole syntheses, though reaction conditions (e.g., alkylation vs. cyclization) vary significantly .
Triazole-Furan Acetamides
Compounds like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-4H-3-yl)-sulfanyl)-N-acetamide () highlight the role of furan in anti-exudative activity. Key contrasts:
Pharmacopeial Furan-Acetamide Derivatives
USP standards (Evidences 4–5, e.g., N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphan-yl]ethyl}-2-nitroacetamide (7)) feature nitro and sulphanyl groups absent in the target compound. These structural differences impact:
- Reactivity : Nitro groups in USP compounds may confer oxidative instability, whereas the target compound’s isoxazole-pyridine system favors metabolic resistance.
- Regulatory Relevance : USP compounds are standardized for purity, suggesting the need for similar quality controls in the target compound’s development .
Data Table: Structural and Functional Comparison
Key Findings and Limitations
- Structural Advantages : The target compound’s isoxazole-furan core may offer balanced lipophilicity and metabolic stability compared to sulfur-containing analogs (thiadiazoles, triazoles).
- Data Gaps : Melting points, synthetic yields, and specific bioactivity data for the target compound are unavailable in the provided evidence, necessitating further experimental validation.
- Contradictions : Thiadiazoles exhibit higher thermal stability, but isoxazoles are generally more metabolically inert. Activity scores in lack contextual interpretation, limiting direct comparisons.
Biological Activity
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide is a synthetic organic compound notable for its diverse biological activities. This compound features a unique structural framework that includes a furan ring, an isoxazole ring, and a pyridine moiety, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
- Ion Channel Interaction : The compound can modulate ion channels, affecting cellular excitability and neurotransmission.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 8.0 µM |
| Escherichia coli | 16.0 µM |
| Staphylococcus aureus | 12.5 µM |
| Candida albicans | 20.0 µM |
These findings suggest that the compound exhibits moderate antibacterial and antifungal activities, making it a candidate for further development in treating infections.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 15.0 |
| A549 (Lung cancer) | 22.5 |
| HCT116 (Colon cancer) | 18.0 |
The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate these pathways.
Case Studies
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of the compound against clinical isolates of E. coli and S. aureus. The results indicated significant bactericidal effects, with observed MIC values comparable to standard antibiotics .
- Anticancer Efficacy in Animal Models : In a preclinical study using xenograft models, treatment with this compound resulted in a substantial reduction in tumor size compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-4-ylmethyl)acetamide?
- Methodology : The synthesis typically involves multi-step reactions:
Substitution : Reacting halogenated intermediates (e.g., 3-chloro-4-fluoronitrobenzene) with heterocyclic alcohols (e.g., pyridinemethanol) under alkaline conditions to form nitro intermediates .
Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .
Condensation : Coupling amines with activated carbonyl derivatives (e.g., cyanoacetic acid) via condensing agents like DCC or EDC .
- Key Considerations : Optimize solvent polarity (e.g., dichloromethane or ethanol) and catalyst selection (e.g., pyridine/zeolite systems) to enhance yield and purity .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Techniques :
- 1H/13C NMR : To confirm the integration of protons from the furan, isoxazole, and pyridine moieties .
- IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- LC-MS : Validates molecular weight and detects impurities .
- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., triazole-containing acetamides) to resolve ambiguities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Strategies :
- Substituent Variation : Introduce electron-withdrawing/donating groups (e.g., fluoro, methoxy) at the furan or pyridine rings to modulate electronic effects .
- Bioisosteric Replacement : Replace the isoxazole ring with triazole or thiazole to assess impact on target binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cyclooxygenase or kinases .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
- Methods :
- Orthogonal Assays : Validate antimicrobial activity using both broth microdilution and agar diffusion assays to rule out false positives .
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro and in vivo efficacy .
- Case Study : Conflicting IC50 values for kinase inhibition were resolved by standardizing ATP concentrations across assays .
Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Techniques :
- Enzyme Inhibition Assays : Measure IC50 against purified targets (e.g., COX-2, EGFR) using fluorogenic substrates .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .
- Molecular Dynamics Simulations : Model binding poses over 100 ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
- Key Finding : The furan ring’s oxygen atom forms a hydrogen bond with Ser530 in COX-2, explaining anti-inflammatory activity .
Methodological Challenges and Solutions
Q. What are common pitfalls in synthesizing this compound, and how are they mitigated?
- Challenges :
- Low Yield in Condensation Step : Due to steric hindrance from the pyridinylmethyl group .
- Byproduct Formation : From over-reduction of nitro intermediates .
- Solutions :
- Use microwave-assisted synthesis to enhance reaction efficiency .
- Employ scavenger resins (e.g., polymer-bound isocyanates) to trap unreacted reagents .
Q. How can analytical methods be optimized for purity assessment?
- HPLC Method :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
